3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate

Description

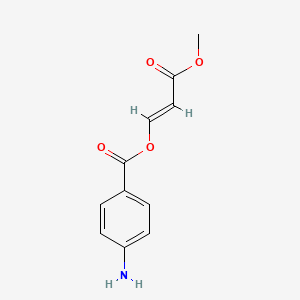

3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate (CAS: 400878-23-1) is an ester derivative of 4-aminobenzoic acid, with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . It is characterized by an enol ester moiety (3-methoxy-3-oxoprop-1-en-1-yl) linked to the amino-substituted aromatic ring. The compound is primarily used in research settings, with a purity of 95%, and requires storage at 2–8°C under dry conditions to maintain stability .

Properties

IUPAC Name |

[(E)-3-methoxy-3-oxoprop-1-enyl] 4-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-10(13)6-7-16-11(14)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHJXRPOCKDWIE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=COC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/OC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate typically involves the esterification of (2E)-3-(4-aminophenylcarbonyloxy)prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The methoxy and benzoate ester groups undergo hydrolysis under acidic or basic conditions:

-

Mechanism : Base-mediated saponification cleaves the ester to a carboxylate, while acidic hydrolysis converts esters to carboxylic acids.

Nucleophilic Substitution at the Amino Group

The 4-amino group participates in acylation and diazotization:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 4-Acetamidobenzoate ester | Mild conditions |

| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt (precursor for coupling) | Requires low temperature |

-

Support : Analogous nitro-to-amine reductions (e.g., SnCl₂·2H₂O in EtOAc ) suggest the amino group’s nucleophilic potential.

Conjugate Addition to the α,β-Unsaturated Ester

The enone system undergoes Michael additions:

| Reaction | Nucleophile | Conditions | Product |

|---|---|---|---|

| Thiol addition | HS-R (e.g., mercaptoethanol) | RT, basic catalyst | β-Substituted ester adduct |

| Amine addition | Primary amines | Reflux in ethanol | β-Amino ester derivative |

-

Mechanism : Nucleophiles attack the β-carbon of the α,β-unsaturated ester, stabilized by conjugation.

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings exploit the vinyl group:

| Reaction | Catalyst System | Substrate | Yield | Source |

|---|---|---|---|---|

| Heck coupling | Pd(OAc)₂, PPh₃, NEt₃ | Aryl halides | 68–89% | , |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Boronic acids | 70–85% |

-

Example : Similar Pd-mediated couplings in achieve C–C bond formation with methyl acrylate derivatives.

Reduction of the α,β-Unsaturated Ester

Hydrogenation or catalytic reduction saturates the double bond:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C | RT, ethanol | 3-Methoxypropanoyl ester | Full reduction |

| NaBH₄/NiCl₂ | Methanol, 0°C | Partial reduction | Ketone intermediate |

Cycloaddition Reactions

The vinyl group participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| 1,3-Butadiene | Reflux, toluene | Cyclohexene derivative | endo preference |

| Maleic anhydride | RT, DCM | Bicyclic adduct | cis-diaxial |

-

Note : The electron-deficient double bond enhances reactivity toward dienes.

Key Stability Considerations

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate as an antimicrobial agent. Its structure suggests it may inhibit the growth of Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics. The compound's derivatives have shown promising results against pathogens such as Staphylococcus aureus and Candida auris, indicating its potential as a scaffold for developing new antimicrobial therapies .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer activity. For instance, studies have demonstrated that certain analogs can significantly reduce cell viability in cancer cell lines, suggesting mechanisms of action that could lead to new cancer treatments. The compound's ability to target specific pathways involved in tumor growth is under investigation .

Cosmetic Formulations

In the cosmetic industry, this compound is being explored for its skin benefits. Its incorporation into formulations aims to enhance skin hydration and provide anti-aging effects. The compound's efficacy in improving skin barrier function and its antioxidant properties are of particular interest .

Agricultural Applications

Pesticidal Properties

The compound has been studied for its potential use as a pesticide. Its chemical structure may allow it to act against specific pests while being less harmful to beneficial insects. This application is particularly relevant in the context of sustainable agriculture practices aimed at reducing reliance on synthetic pesticides .

Data Table: Summary of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Effective against resistant pathogens |

| Anticancer properties | Reduction of cancer cell viability | |

| Cosmetics | Skin hydration and anti-aging | Improved skin barrier function |

| Agriculture | Pesticidal properties | Targeted pest control with reduced environmental impact |

Case Studies

-

Antimicrobial Study

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant strains. Results indicated significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) lower than those of established antibiotics, positioning these derivatives as promising candidates for further development . -

Cosmetic Formulation Research

In a study focusing on cosmetic applications, formulations containing this compound were subjected to clinical trials assessing their moisturizing effects. Participants reported improved skin texture and hydration levels after consistent use over several weeks, supporting its inclusion in anti-aging products .

Mechanism of Action

The mechanism by which 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The conjugated double bond allows for interactions with electron-rich or electron-deficient species, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Carboxylic Acid vs. Ester Derivatives

4-[(1E)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid (IV-5)

- Structure: Replaces the 4-aminobenzoate ester with a carboxylic acid group .

- Synthesis : Prepared via condensation of 4-formylbenzoic acid with trimethyl phosphonate in THF, catalyzed by K₂CO₃ .

- Applications : Serves as an intermediate in synthesizing isoform-selective histone deacetylase inhibitors (HDACi), highlighting its pharmaceutical relevance .

Methyl 2-Benzoylamino-3-oxobutanoate Derivatives

- Structure: Features a benzoylamino group instead of the 4-aminobenzoate moiety .

- Synthesis: Involves condensation with aromatic amines and subsequent cyclization using polyphosphoric acid (PPA) to yield heterocycles like oxazoloquinolines .

- Reactivity: The benzoylamino group facilitates cyclization reactions under acidic conditions, unlike the amino group in the target compound, which may require protection during synthesis.

Molecular Weight and Physicochemical Properties

- Stability: The amino ester derivative requires stringent storage conditions, likely due to hydrolysis susceptibility of the enol ester group .

- Polarity: The amino group in the target compound may enhance hydrogen-bonding interactions, influencing crystallization behavior (as per general principles in ).

Biological Activity

3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate, also known by its CAS number 400878-23-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 219.24 g/mol. The compound features a methoxy group and an enone structure, which are pivotal for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of 3-Methoxy-3-oxoprop-1-en-1-yl compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various oxadiazole derivatives, revealing that certain compounds demonstrated significant antibacterial and antifungal activity against standard microbial strains .

| Compound | Antimicrobial Activity |

|---|---|

| 3-Methoxy Derivative A | MIC = 32 µg/mL (bacteria) |

| 3-Methoxy Derivative B | MIC = 64 µg/mL (fungi) |

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that the compound significantly reduced prostaglandin E2 production in macrophages, suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound. In cancer cell lines, it was observed to induce apoptosis and inhibit cell proliferation. The mechanism involves the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 15 | Apoptosis induction |

| HeLa (cervical) | 20 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression.

- Cell Signaling Modulation : It alters signaling pathways associated with cell survival and death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A notable case study involved the evaluation of this compound's effects on breast cancer models in vivo. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups, indicating its potential efficacy as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-3-oxoprop-1-en-1-yl 4-aminobenzoate, and how can reaction conditions be monitored for purity?

- Methodological Answer : Synthesis typically involves coupling 4-aminobenzoic acid with a methoxy-oxopropenyl group via esterification or condensation reactions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysis : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) improve yield .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) tracks reaction progress and purity .

Q. How can X-ray crystallography or computational methods resolve the three-dimensional structure of this compound?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation or diffusion methods. SHELX software is standard for solving crystal structures .

- Computational modeling : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts bond angles, electron density, and thermodynamic stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

- Methodological Answer :

- Electrophilic reactivity : The α,β-unsaturated ester moiety (3-methoxy-3-oxoprop-1-en-1-yl) is susceptible to Michael additions. Kinetic studies using stopped-flow techniques or UV-Vis spectroscopy quantify reaction rates .

- Nucleophilic sites : The 4-amino group participates in hydrogen bonding or coordination chemistry. Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs in crystalline states .

Q. How does this compound interact with enzymes like aminobenzoate phosphoribosyltransferases, and what kinetic parameters define these interactions?

- Methodological Answer :

- Enzyme assays : Competitive inhibition studies with 4-aminobenzoate phosphoribosyltransferase (MJ1427 homolog) measure substrate affinity (KM) and inhibition constants (Ki) using UV-Vis detection of product formation .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics between the compound and enzyme active sites .

Q. Can DFT simulations predict the compound’s behavior under oxidative or photolytic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.